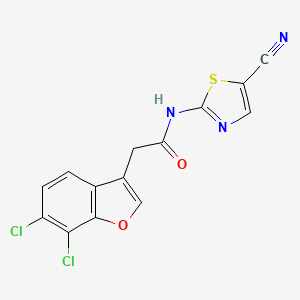
N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and α-haloketones.
Coupling Reactions: The final step involves coupling the thiazole and benzofuran moieties through acetamide linkage using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-cyano-1,3-thiazol-2-yl)-2-(6-chloro-1-benzofuran-3-yl)acetamide
- N-(5-cyano-1,3-thiazol-2-yl)-2-(7-chloro-1-benzofuran-3-yl)acetamide
- N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-2-yl)acetamide
Uniqueness
The uniqueness of N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its potential advantages and applications.
Propriétés
Formule moléculaire |
C14H7Cl2N3O2S |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C14H7Cl2N3O2S/c15-10-2-1-9-7(6-21-13(9)12(10)16)3-11(20)19-14-18-5-8(4-17)22-14/h1-2,5-6H,3H2,(H,18,19,20) |
Clé InChI |
LGNWMDFDYHPUAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=CO2)CC(=O)NC3=NC=C(S3)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



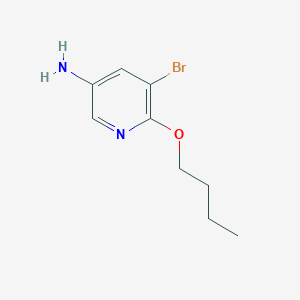

![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)


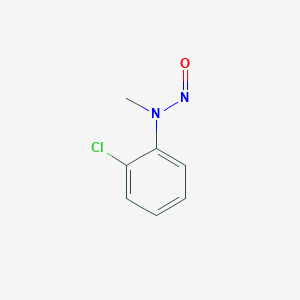

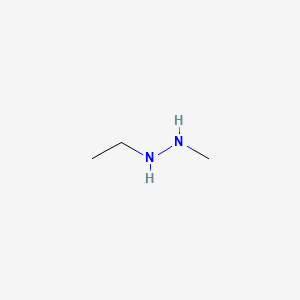


![3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
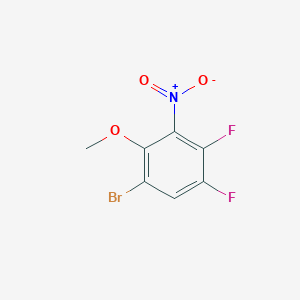
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
